![molecular formula C18H14N4O2 B14362600 5,5'-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) CAS No. 93066-91-2](/img/no-structure.png)
5,5'-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two cyanopenta-2,4-dienamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) typically involves the reaction of 1,4-phenylenediamine with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amide derivatives.
Substitution: Substituted derivatives with various functional groups replacing the cyanide groups.
Wissenschaftliche Forschungsanwendungen
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5’-(1,4-Phenylene)bis(1H-tetrazole-5,1-diyl)bis-N-acetamides
- 5,5’-(1,4-Phenylene)bis(4H-1,2,4-triazole-3-thiol)
- 5,5’-(1,4-Phenylene)bis(1,3,2,4-dithiadiazole)
Uniqueness
5,5’-(1,4-Phenylene)bis(2-cyanopenta-2,4-dienamide) is unique due to its specific structural features, which confer distinct electronic and reactive properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Eigenschaften
93066-91-2 | |
Molekularformel |
C18H14N4O2 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
5-[4-(5-amino-4-cyano-5-oxopenta-1,3-dienyl)phenyl]-2-cyanopenta-2,4-dienamide |
InChI |
InChI=1S/C18H14N4O2/c19-11-15(17(21)23)5-1-3-13-7-9-14(10-8-13)4-2-6-16(12-20)18(22)24/h1-10H,(H2,21,23)(H2,22,24) |
InChI-Schlüssel |
NKXXFCYQGHEJRV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=CC=C(C#N)C(=O)N)C=CC=C(C#N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.